1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride
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Description
1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride is a chemical compound with the CAS Number: 2228823-96-7 . It has a molecular weight of 119.55 . The compound is typically stored at temperatures below -10°C .
Molecular Structure Analysis
The molecular formula of this compound is C3H6ClN3 . The InChI Code is 1S/C3H5N3.ClH/c1-3(2-4-1)5-6-3;/h4H,1-2H2;1H .Scientific Research Applications
Bioorthogonal Chemistry
1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride has been utilized in bioorthogonal chemistry. Specifically, hydrophilic azaspiroalkenes, including azaspiro[2.3]hex-1-ene, have shown increased water solubility and reactivity in dipolarophile reactions for photoinduced tetrazole-alkene cycloaddition. This characteristic is useful in protein labeling in biological systems, including E. coli and mammalian cells (An, Wu, Lewandowski, & Lin, 2018).
Synthesis of Spiro Aza Crown Compounds
The compound has been instrumental in the synthesis of novel spiro aza crown compounds. For example, it was involved in synthesizing 2,6,10,14,18,22-hexaazaspiro[11.11]tricosane from pentaerythritol, showcasing its versatility in creating complex organic structures (Wang, Mikkola, & Lönnberg, 2001).
Development of Anti-Cancer Agents
Triazaspiro[4.5]dec-8-ene derivatives, related to 1,2,5-Triazaspiro[2.3]hex-1-ene, have been explored for their potential as epidermal growth factor receptor inhibitors and anti-cancer agents, particularly in breast cancer research. These compounds have demonstrated promising inhibitory and antiproliferative activities in vitro (Fleita, Sakka, & Mohareb, 2013).
Properties
IUPAC Name |
1,2,5-triazaspiro[2.3]hex-1-ene;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3.ClH/c1-3(2-4-1)5-6-3;/h4H,1-2H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEPMQRAVAROQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)N=N2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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